
3,3-Dimethyl-2-methylidenebutanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C6H9ClO. It is a derivative of butanoyl chloride, characterized by the presence of a methylidene group and two methyl groups attached to the butanoyl chloride backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-methylidenebutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(CH3)2C=CHCOCH3+SOCl2→(CH3)2C=CHCOCl+SO2+HCl
This method typically requires anhydrous conditions and a suitable solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3,3-Dimethyl-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of more complex molecules.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-dimethyl-2-methylidenebutanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be employed to enhance reaction rates.
Major Products
The major products formed from these reactions include amides, esters, and carboxylic acids, depending on the specific reagents and conditions used.
科学研究应用
3,3-Dimethyl-2-methylidenebutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,3-Dimethyl-2-methylidenebutanoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create complex molecules with desired functionalities.
相似化合物的比较
Similar Compounds
3,3-Dimethylacryloyl chloride: Similar in structure but lacks the methylidene group.
3-Methyl-2-butenoyl chloride: Another related compound with a different substitution pattern.
Senecioyl chloride: Shares structural similarities but differs in the position of the double bond.
Uniqueness
3,3-Dimethyl-2-methylidenebutanoyl chloride is unique due to the presence of both the methylidene and two methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these structural features are advantageous.
属性
CAS 编号 |
824411-00-9 |
|---|---|
分子式 |
C7H11ClO |
分子量 |
146.61 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-methylidenebutanoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3 |
InChI 键 |
BLOMDHCMZPOKJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
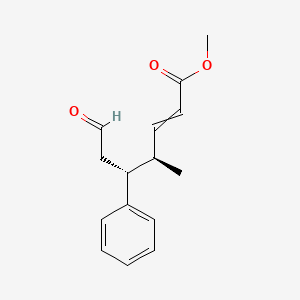
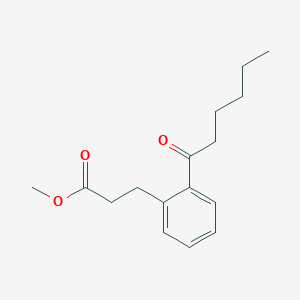
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
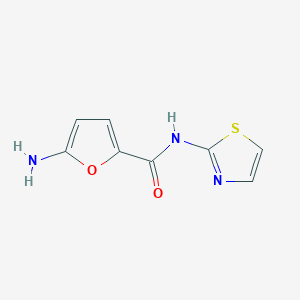
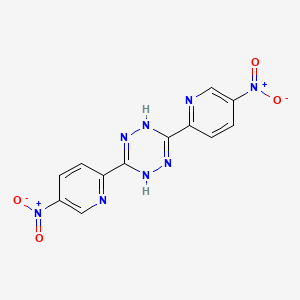
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
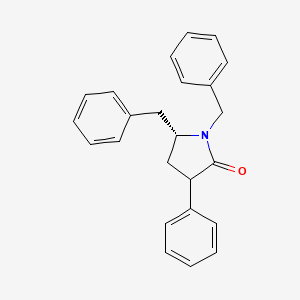
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
![Morpholine, 4-[1-(2-thiazolyl)cycloheptyl]-](/img/structure/B14207486.png)
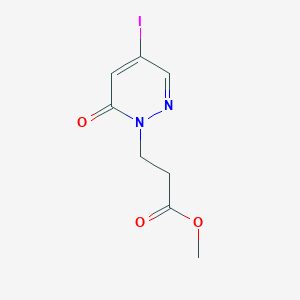
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
